
A Comprehensive Technical Guide to the
Spectroscopic Profile of 1,2-

Dihydroxyanthraquinone (Alizarin)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,2-

dihydroxyanthraquinone, a compound commonly known as alizarin. Alizarin is a prominent

organic dye and a significant molecule in various fields, including medicinal chemistry and

materials science.[1] Understanding its spectroscopic signature is crucial for its identification,

characterization, and application in research and development. This document summarizes key

spectroscopic data from UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass

Spectrometry analyses, provides detailed experimental protocols, and illustrates the general

workflow of spectroscopic analysis.

Data Presentation: Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 1,2-

dihydroxyanthraquinone (Alizarin), facilitating easy comparison and reference.

Table 1: UV-Visible Spectroscopic Data The absorption maxima of alizarin are highly

dependent on the solvent and pH of the medium.
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Solvent/Medium λmax (nm) Reference

Methanol 298, 430 [2]

n-Heptane
405, 424, with shoulders at

388, 450, 474
[3][4][5]

Water (pH 6.5) 519 [6]

Water (pH 3.4) 433 [6]

DMSO
Broad absorption, specifics not

detailed
[4][5]

Table 2: Infrared (IR) Spectroscopic Data The IR spectrum of alizarin reveals characteristic

vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Assignment Reference

~3663
O-H stretching (hydroxyl

group)
[7]

~3459
O-H stretching (hydroxyl

group)
[7]

3094, 2926 =C-H stretching (aromatic) [7]

1663 C=O stretching (free carbonyl) [7]

1631
C=O stretching (hydrogen-

bonded carbonyl)
[7]

1590-1570 C=C stretching (aromatic ring) [8]

Table 3: ¹H NMR Spectroscopic Data The proton NMR chemical shifts are sensitive to the

solvent and temperature.[3]
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Solvent
Chemical Shift (δ,
ppm)

Assignment Reference

Acetone-d₆ 7.0 - 8.5
Aromatic Protons (C-

H)
[3]

9.5 - 10.5
OH (intermolecular H-

bond)
[3]

12.75 - 13.0
OH (intramolecular H-

bond)
[3]

DMSO-d₆ 8.158, 8.109 Aromatic Protons [9]

7.86 Aromatic Proton [9]

7.598 Aromatic Proton [9]

7.194 Aromatic Proton [9]

Table 4: ¹³C NMR Spectroscopic Data Detailed ¹³C NMR data for alizarin can be found in

comprehensive chemical databases.[10] The spectrum typically shows 14 distinct carbon

signals corresponding to its molecular structure.

Data Source Availability

PubChem Available[10]

SpringerMaterials Available[10]

Table 5: Mass Spectrometry Data The mass spectrum provides information on the molecular

weight and fragmentation pattern of alizarin (Molecular Weight: 240.21 g/mol ).[10]
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Ionization Mode m/z Assignment Reference

ESI (Negative) 239.0 [M-H]⁻ [11]

ESI (Positive) 241.05 [M+H]⁺ [12]

LDI (Positive) 242 [M+2H]⁺ [13]

Electron Ionization 240 [M]⁺ [14][15]

Experimental Protocols
The following sections detail generalized protocols for acquiring the spectroscopic data

presented above.

UV-Visible Spectroscopy

Sample Preparation: Prepare a stock solution of alizarin in a suitable UV-grade solvent (e.g.,

methanol, ethanol, DMSO) of known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.

[6]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800

nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax)

are identified from the resulting spectrum.[16]

Infrared (IR) Spectroscopy

Sample Preparation: For the KBr pellet method, mix a small amount of dry alizarin powder

with dry potassium bromide (KBr).[10] Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press. For Attenuated Total Reflectance (ATR),

place the solid sample directly on the ATR crystal.[17]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[17]

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting

spectrum shows absorption bands corresponding to the vibrational frequencies of the
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molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 1-5 mg of alizarin in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.[9][18]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).[3]

Data Acquisition:

Insert the sample into the magnet and allow the temperature to equilibrate.[18]

Lock the spectrometer onto the deuterium signal of the solvent.

"Tune and match" the probe to the sample.[19]

Optimize the magnetic field homogeneity by "shimming."[19]

Acquire the ¹H spectrum using an appropriate number of scans and a relaxation delay

(e.g., 512 scans, 2s delay).[3] For ¹³C NMR, a greater number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of alizarin in a suitable solvent compatible with

the ionization source (e.g., methanol or acetonitrile for ESI). For solid-state techniques like

DART or LDI, the solid sample may be used directly.[12][13]

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., Electrospray Ionization - ESI, Direct Analysis in Real Time - DART). The mass analyzer

can be of various types, such as Quadrupole, Time-of-Flight (TOF), or a hybrid.[11][12]

Data Acquisition:

Introduce the sample into the ion source. For ESI, this is often via direct infusion or

coupled with a liquid chromatography (LC) system.[11]
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Acquire the mass spectrum in the desired mode (positive or negative ion). The spectrum

will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Mandatory Visualization: Spectroscopic Analysis
Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 1,2-dihydroxyanthraquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b563162#1-2-dihydroxyanthraquinone-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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